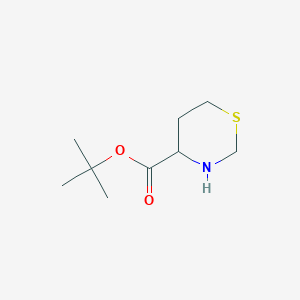

Tert-butyl 1,3-thiazinane-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 1,3-thiazinane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)7-4-5-13-6-10-7/h7,10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYHFCSIMVASOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCSCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 1,3 Thiazinane 4 Carboxylate and Derivatives

Direct Annulation and Cyclocondensation Strategies

Direct methods for the synthesis of the 1,3-thiazinane (B8806883) ring often involve the simultaneous formation of multiple bonds in a single reaction vessel, providing an efficient route to the desired scaffold. These strategies include multicomponent reactions and various condensation and ring closure reactions.

Multicomponent Reaction (MCR) Approaches to the 1,3-Thiazinane Ring System

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. semanticscholar.orgmdpi.com These reactions are characterized by their operational simplicity, high atom economy, and the ability to generate molecular diversity. semanticscholar.orgmdpi.comresearchgate.net

Several MCRs have been developed for the synthesis of functionalized 1,3-thiazinone derivatives. researchgate.net For instance, a novel and regioselective protocol for the synthesis of researchgate.netnih.gov-thiazinones involves the reaction of isothiocyanates, hydrazine (B178648) monohydrate, aldehydes, and dialkyl acetylenedicarboxylates. researchgate.net Another approach describes the synthesis of thiosemicarbazone-fused thiazinones through a solvent-free MCR of thiosemicarbazide (B42300) or thiocarbohydrazide, aldehydes, and dialkyl acetylenedicarboxylates. researchgate.net

A facile one-pot, three-component reaction has been reported for the synthesis of thiazine-dicarboxylates. semanticscholar.orgmdpi.com This method involves the reaction of an isocyanide and a dialkyl acetylenedicarboxylate (B1228247) with 2-amino-4H-1,3-thiazin-4-one derivatives, which contain both an acidic proton and an internal nucleophile, leading to good yields of the desired products. semanticscholar.orgmdpi.com The reaction proceeds through the formation of a zwitterionic intermediate from the isocyanide and the acetylenedicarboxylate, which then reacts with the thiazinone. mdpi.com

| Reactants | Product Type | Key Features |

| Isothiocyanates, hydrazine monohydrate, aldehydes, dialkyl acetylenedicarboxylates | Functionalized researchgate.netnih.gov-thiazinones | Regioselective, operational simplicity, good to excellent yields. researchgate.net |

| Isocyanide, dialkyl acetylenedicarboxylate, 2-amino-4H-1,3-thiazin-4-one derivatives | Dihydropyrimido-thiazine-dicarboxylates | One-pot, good yields (76-85%). semanticscholar.orgmdpi.com |

| Thiosemicarbazide/thiocarbohydrazide, aldehydes, dialkyl acetylenedicarboxylates | Thiosemicarbazone-fused thiazinones | Solvent-free, high atom-economy, cascade reaction. researchgate.net |

Condensation and Ring Closure Reactions

Condensation reactions are a cornerstone in the synthesis of heterocyclic systems, including the 1,3-thiazinane scaffold. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water.

The synthesis of 1,3-thiazinane-4-carboxylic acid derivatives can be achieved through the cyclization of β/γ-aminoalkylthiols with aldehydes. nih.gov For example, the reaction of DL-homocysteine with benzaldehyde (B42025) in ethanol (B145695) yields stereoisomers of 2-phenyl-1,3-thiazinane-4-carboxylic acid. nih.govsemanticscholar.org This reaction highlights a direct approach to the carboxy-substituted thiazinane ring.

One-pot three-component cyclocondensation reactions have also been employed. For instance, the reaction between a quinoline (B57606) hydrazide, a substituted benzaldehyde, and 3-mercaptopropionic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) yields 3-hydroxy-N-(4-oxo-2-phenyl-1,3-thiazinan-3-yl)-8-(trifluoromethyl)quinoline-2-carboxamide derivatives. nih.gov Similarly, chalcones, formed from the condensation of aldehydes and ketones, can react with thiourea (B124793) to produce 1,3-thiazine derivatives, sometimes under microwave irradiation for improved efficiency. nih.govderpharmachemica.comresearchgate.net

The reaction of 3-aminopropan-1-ol with carbon disulfide and potassium hydroxide (B78521) leads to the formation of 1,3-thiazinane-2-thione (B1272399), a versatile intermediate for further derivatization. ub.eduresearchgate.net

| Reactants | Product | Conditions |

| DL-Homocysteine, Benzaldehyde | 2-Phenyl-1,3-thiazinane-4-carboxylic acid | Absolute ethanol, 3 days, room temperature. nih.govsemanticscholar.org |

| Quinoline hydrazide, Benzaldehyde derivative, 3-Mercaptopropionic acid | Substituted 1,3-thiazinan-4-one | EDC, THF, -5 °C to room temperature. nih.gov |

| Chalcone, Thiourea | 1,3-Thiazine derivative | Microwave irradiation. nih.gov |

| 3-Amino-1-propanol, Carbon disulfide, KOH | 1,3-Thiazinane-2-thione | 1:1 Ethanol/Water, reflux. ub.eduresearchgate.net |

Stepwise Construction of the 1,3-Thiazinane Scaffold

Stepwise approaches to the 1,3-thiazinane ring involve the sequential formation of the key bonds of the heterocycle. This offers greater control over the substitution pattern and stereochemistry of the final product. The key ring-closing steps can involve the formation of a carbon-sulfur, carbon-nitrogen, or carbon-carbon bond.

Ring Closure via Carbon-Sulfur (C-S) Bond Formation

The formation of a C-S bond is a common strategy for the cyclization of acyclic precursors to form sulfur-containing heterocycles. In the context of 1,3-thiazinanes, this typically involves an intramolecular reaction of a molecule containing a thiol group and a suitable electrophilic carbon.

For example, the synthesis of 2-imino-1,3-thiazinan-4-ones can be achieved from α,β-unsaturated carboxylic esters and thiourea. The initial reaction forms an intermediate which subsequently cyclizes via C-S bond formation. nih.gov Similarly, β-propiolactone can react with thioureas to first form an intermediate acid, which then cyclizes upon treatment with acetic anhydride (B1165640) to give 6-unsubstituted 2-imino-1,3-thiazinan-4-ones. nih.govsemanticscholar.org

Ring Closure via Carbon-Nitrogen (C-N) Bond Formation

Intramolecular C-N bond formation is another key strategy for constructing the 1,3-thiazinane ring. This approach often starts with a sulfur-containing precursor that also has an amine and an electrophilic center.

The reaction of acryloyl chloride with N-substituted thioureas directly yields hydrochlorides of 3-substituted-1,3-thiazinan-4-ones through a process that involves C-N bond formation in the cyclization step. nih.gov Another example involves the synthesis of novel heterocyclic compounds through new routes that rely on the formation of a C-N bond. repec.org

Strategies Involving Carbon-Carbon (C-C) Bond Formation

While less common for the initial construction of the 1,3-thiazinane ring itself, C-C bond formation plays a crucial role in the elaboration and functionalization of pre-existing thiazinane scaffolds. For instance, N-acyl 1,3-thiazinane-2-thiones can undergo nickel(II)-catalyzed Michael additions to α,β-unsaturated aldehydes, demonstrating a method for creating new C-C bonds at a position adjacent to the nitrogen atom.

Utilization of Specific Starting Materials and Precursors

The synthesis of the 1,3-thiazinane scaffold relies on the selection of appropriate precursors that can undergo cyclization to form the six-membered ring containing both sulfur and nitrogen atoms. A common and versatile approach involves the reaction of compounds containing both an amine and a thiol group with carbonyl compounds or other electrophiles. nih.gov

Key strategies and precursors include:

Three-Component Reactions : A widely employed method is the one-pot condensation of an aldehyde, an amine (such as ammonia (B1221849) or a primary amine), and a sulfur-containing component like 3-mercaptopropionic acid to yield 2,3-substituted-1,3-thiazinan-4-ones. nih.govsemanticscholar.org

Cyclization of Aminoalkylthiols : The cyclization of β/γ-aminoalkylthiols with aldehydes is a fundamental method used to form the thiazinane ring. nih.gov For instance, DL-Homocysteine can be reacted with benzaldehyde to afford 1,3-thiazinane-4-carboxylic acid derivatives. nih.gov

β-Chlorovinyl Aldehydes : These compounds serve as precursors in multicomponent reactions with primary amines and carbon disulfide to produce 3,4-dihydro-2H-1,3-thiazine-2-thiones. rsc.org

Thiourea Derivatives : Thioureas are crucial starting materials in various synthetic routes. nih.gov For example, N-acryloylthioureas can be cyclized to form 3-substituted-1,3-thiazinane-4-ones. semanticscholar.org In gold-catalyzed reactions, thioureas containing a butynyl moiety are used to generate 1,3-thiazinane derivatives. nih.govacs.org

α,β-Unsaturated Esters and Ketones : These Michael acceptors can react with thioureas to form the thiazinane ring system. nih.govresearchgate.net

Table 1: Selected Starting Materials for 1,3-Thiazinane Synthesis

| Precursor Type | Specific Examples | Resulting Structure |

|---|---|---|

| Three-Component System | Aryl Aldehydes, Primary Amines, 3-Mercaptopropionic Acid | 2,3-Substituted-1,3-thiazinan-4-ones |

| Aminoalkylthiols | DL-Homocysteine, Benzaldehyde | 1,3-Thiazinane-4-carboxylic Acid Derivatives |

| Activated Aldehydes | (EZ)-3-chloro-2,3-diphenylacrylaldehyde, Allylamine, CS₂ | 4-Hydroxy-1,3-thiazine-2-thiones |

| Thiourea Derivatives | N-Acryloylthioureas, Methacryloyl thioureas | 2-Imino-1,3-thiazinan-4-ones |

| Click Reaction Components | Isothiocyanates, Hydrazine Monohydrate, Aldehydes, Dialkyl Acetylenedicarboxylates | Functionalized 1,3-Thiazin-4-ones |

Reaction Conditions and Optimization in Thiazinane Synthesis

The efficiency and outcome of thiazinane synthesis are highly dependent on the careful optimization of reaction conditions, including the choice of catalysts, solvents, and temperature.

Catalyst Systems and Reagent Selection (e.g., Gold-Catalyzed Cyclization)

Catalysts play a pivotal role in facilitating the cyclization reactions required to form the thiazinane ring. While simple acid or base catalysis is common, more advanced systems have been developed for higher efficiency and selectivity.

A significant advancement is the use of gold catalysts for the formation of 1,3-thiazinane derivatives. nih.govacs.org This methodology represents the first gold-catalyzed approach for synthesizing this heterocyclic system. nih.govacs.org The proposed mechanism involves the coordination of a thiourea precursor to the gold catalyst, which activates an alkyne moiety for an intramolecular nucleophilic attack by the sulfur atom, leading to cyclization. nih.govacs.org Subsequent protodeauration releases the final thiazinane product and regenerates the catalyst. nih.govacs.org This method is notable for its low catalyst loading, high yields, and short reaction times. acs.org

Other catalyst systems reported for the synthesis of related thiazinane structures include Boron trifluoride etherate (BF₃·Et₂O) for the reaction of α,β-unsaturated ketones with thiobenzamide. researchgate.net

Table 2: Catalyst Systems in 1,3-Thiazinane Synthesis

| Catalyst System | Precursors | Reaction Type | Key Features |

|---|---|---|---|

| Gold (I) Catalysts | Thiourea derivatives with a butynyl moiety | Intramolecular Cyclization | High yields, short reaction times, low catalyst loading (1 mol%). acs.org |

| BF₃·Et₂O | α,β-Unsaturated ketones, Thiobenzamide | Cyclocondensation | Facilitates reaction at room temperature. researchgate.net |

| Acid/Base Catalysis | Aldehydes, Amines, 3-Mercaptopropionic Acid | Three-Component Condensation | Widely used for basic thiazinanone synthesis. nih.gov |

Solvent Effects and Temperature Regimes in Reaction Efficiency

The choice of solvent and the reaction temperature are critical parameters that can significantly influence the yield and purity of the synthesized thiazinane derivatives. Investigations into the synthesis of 4-hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones from β-chlorovinyl aldehydes revealed a strong dependency on the solvent. rsc.org

In a model reaction, acetonitrile (B52724) (MeCN) was identified as the optimal solvent, providing a significantly higher yield compared to other solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and toluene. rsc.org The reaction temperature also plays a crucial role; for the gold-catalyzed cyclization, a temperature of 60 °C was found to be optimal, achieving high yields in a matter of hours. acs.org In contrast, some multicomponent reactions proceed efficiently at room temperature, highlighting the diversity of conditions employed in thiazinane synthesis. rsc.org

Table 3: Optimization of Reaction Conditions for a 1,3-Thiazine-2-thione Synthesis

| Solvent | Temperature (°C) | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| MeCN | 25 | Et₃N | 24 | 81 |

| THF | 25 | Et₃N | 24 | 20 |

| DCM | 25 | Et₃N | 24 | 33 |

| Toluene | 25 | Et₃N | 24 | 10 |

| MeCN | 50 | Et₃N | 24 | 82 |

Data adapted from a study on the synthesis of 3-allyl-4-hydroxy-5,6-diphenyl-3,4-dihydro-2H-1,3-thiazine-2-thione. rsc.org

Sustainable and Green Chemistry Approaches (e.g., Microwave, Ultrasound-Assisted Synthesis)

In line with the principles of green chemistry, methods utilizing alternative energy sources like microwave and ultrasound irradiation have been developed for the synthesis of thiazinane derivatives. nih.gov These techniques often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govmdpi.com

Ultrasound irradiation has been successfully employed in the chemoselective synthesis of ferrocene-containing 1,3-thiazinan-2-imines. semanticscholar.org In this procedure, the intermediate β-hydroxy thioureas were generated in situ using ultrasound, followed by an acid-catalyzed cyclization. semanticscholar.org Similarly, both thermal and ultrasound conditions have been used for the three-component reaction between aldehydes, 2-morpholinoethanamine, and 3-mercaptopropionic acid to form N-morpholinoethane-1,3-thiazinane-4-ones. nih.gov The ultrasound-assisted method was notably faster, being completed in 25 minutes at room temperature. nih.gov Additionally, solvent-free, one-pot stereoselective syntheses of 1,3-thiazinane-2-thione derivatives have been achieved, further enhancing the environmental friendliness of these protocols. nih.govresearchgate.net

Stereoselective and Asymmetric Synthesis of Thiazinane Derivatives

The synthesis of specific stereoisomers of thiazinane derivatives is of significant interest, particularly for pharmaceutical applications where biological activity is often dependent on the precise three-dimensional arrangement of the molecule.

Chiral Auxiliaries and Ligand Design

Asymmetric synthesis aims to control the stereochemical outcome of a reaction. wikipedia.org A primary strategy for achieving this is through the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and potentially recycled. wikipedia.org This approach is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. wikipedia.orgnih.gov

While the direct application of well-known chiral auxiliaries like Evans oxazolidinones or Oppolzer's camphorsultam specifically to tert-butyl 1,3-thiazinane-4-carboxylate is not extensively documented in the provided context, the principles are broadly applicable to the synthesis of chiral thiazinane derivatives. wikipedia.orgnih.gov The design of chiral ligands for metal-catalyzed reactions is another powerful tool for inducing asymmetry. rsc.org

Stereoselectivity has been achieved in the synthesis of certain thiazinane derivatives without the use of classical auxiliaries. For example, the reaction between a specific thiocarbamoyl derivative and 1,3-dibromopropane (B121459) was reported to furnish a stereoselective product, a cyclic ketene (B1206846) S,N-acetal, indicating that the inherent structure of the reactants can also direct the stereochemical outcome. nih.gov The development of new chiral ligands and auxiliaries remains a key area of research for enabling the asymmetric synthesis of complex heterocyclic molecules like thiazinanes. rsc.org

Chemical Reactivity and Derivatization of Tert Butyl 1,3 Thiazinane 4 Carboxylate

Transformations Involving the Carboxylate Moiety

The tert-butyl carboxylate group is a key functional handle for modifying the molecule. Its primary transformations involve cleavage of the ester bond to form the corresponding carboxylic acid, which can then be converted into other functional groups such as amides.

The tert-butyl ester group is a common protecting group for carboxylic acids and can be cleaved under specific conditions to yield the free carboxylic acid, 1,3-thiazinane-4-carboxylic acid. Unlike simpler alkyl esters, the hydrolysis of tert-butyl esters is typically performed under acidic conditions due to the stability of the tertiary carbocation intermediate that is formed.

Common reagents for this transformation include strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). Lewis acids have also been employed for the deprotection of tert-butyl esters in related heterocyclic systems. For instance, titanium tetrachloride (TiCl₄) and tin(IV) chloride (SnCl₄) have been used effectively to hydrolyze tert-butyl esters in cephalosporin (B10832234) derivatives, which contain a related dihydrothiazine ring. While basic hydrolysis is less common for tert-butyl esters, hydrolysis of other alkyl esters on the thiazinane ring, such as ethyl esters, has been achieved using reagents like methanolic potassium hydroxide (B78521) (KOH). nih.gov

Table 1: Representative Conditions for Ester Hydrolysis

| Reagent/Condition | Substrate Type | Product | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) in CH₂Cl₂ | General tert-butyl esters | Carboxylic Acid | Standard acidic deprotection. |

| SnCl₄ in CH₂Cl₂ | Cephalosporin tert-butyl ester | Carboxylic Acid | Lewis acid-catalyzed hydrolysis. |

| Methanolic KOH | Ethyl 1,2-thiazinane-6-carboxylate | Carboxylic Acid | Example of basic hydrolysis on a related ring. nih.gov |

The tert-butyl ester of 1,3-thiazinane-4-carboxylate can be directly converted into amides, or it can be first hydrolyzed to the carboxylic acid, which is then coupled with an amine. Direct amidation of tert-butyl esters can be achieved under various conditions.

One approach involves the in situ generation of a more reactive acyl intermediate. For example, the reaction of tert-butyl esters with α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst generates an acid chloride intermediate, which readily reacts with amines to form the corresponding amides in high yields under mild conditions. organic-chemistry.orgresearchgate.net Another green and efficient method utilizes potassium tert-butoxide in technical-grade tetrahydrofuran (B95107) (THF) to facilitate the direct amidation of esters with amines under ambient conditions. organic-chemistry.org

Alternatively, after hydrolysis to 1,3-thiazinane-4-carboxylic acid, standard peptide coupling reagents can be used for amidation. These reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the formation of the amide bond with a chosen amine.

Table 2: Selected Methods for Amidation

| Method | Reagents | Scope | Yields |

|---|---|---|---|

| In-situ Acid Chloride Formation | α,α-dichlorodiphenylmethane, SnCl₂ | Broad range of alcohols and amines | High organic-chemistry.org |

| Base-Assisted Amidation | Potassium tert-butoxide, water, air | Aliphatic and aromatic esters/amines | Good to Excellent organic-chemistry.org |

| Peptide Coupling (Post-Hydrolysis) | EDC or DCC, Amine | General amidation of carboxylic acids | Variable |

Reactions at the 1,3-Thiazinane (B8806883) Ring System

The 1,3-thiazinane ring itself offers avenues for derivatization, primarily at the nitrogen and sulfur heteroatoms.

The secondary amine within the 1,3-thiazinane ring is nucleophilic and can undergo reactions with various electrophiles.

N-Acylation: The nitrogen can be acylated using acyl chlorides or carboxylic acids activated with coupling reagents. For example, the related compound 1,3-thiazinane-2-thione (B1272399) has been successfully acylated with various acyl chlorides in the presence of a base like triethylamine (B128534) (Et₃N) or by coupling with carboxylic acids using EDC. researchgate.net This demonstrates the general reactivity of the ring nitrogen towards acylation, a transformation that would be expected to proceed similarly on Tert-butyl 1,3-thiazinane-4-carboxylate.

N-Alkylation: Similarly, the ring nitrogen can be alkylated using alkyl halides. In related systems, such as 1,2-thiazinane-1,1-dioxide derivatives, the nitrogen has been alkylated with reagents like 4-bromo-1-(bromomethyl)-2-fluorobenzene in the presence of a strong base such as sodium hydride (NaH). nih.gov Phase transfer catalysis has also been employed for the alkylation of the amino group in 2H-1,4-benzothiazin-3-ones. researchgate.net These examples suggest that the nitrogen of this compound can be functionalized with a wide range of alkyl groups.

Table 3: Conditions for N-Functionalization of Thiazinane Analogs

| Reaction | Electrophile | Reagents/Conditions | Reference Compound |

|---|---|---|---|

| N-Acylation | Acyl Chloride | Et₃N, CH₂Cl₂ | 1,3-Thiazinane-2-thione researchgate.net |

| N-Acylation | Carboxylic Acid | EDC·HCl, cat. DMAP, CH₂Cl₂ | 1,3-Thiazinane-2-thione researchgate.net |

| N-Alkylation | Benzyl Bromide derivative | NaH, DMF | 1,2-Thiazinane-1,1-dioxide derivative nih.gov |

The sulfur atom in the 1,3-thiazinane ring exists in the +2 oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) (+4 oxidation state) or sulfone (+6 oxidation state). These transformations can significantly alter the chemical and physical properties of the molecule.

The oxidation of substituted 1,3-thiazinan-4-ones to their 1,1-dioxide (sulfone) derivatives has been accomplished using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). nih.gov Other common reagents used for the oxidation of sulfides to sulfoxides and sulfones include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). The extent of oxidation (to sulfoxide or sulfone) can often be controlled by the choice of oxidant and the reaction conditions (e.g., stoichiometry, temperature). The reduction of the sulfur atom in a saturated thiazinane ring back to the sulfide (B99878) is a less common transformation.

Table 4: Oxidation of the Thiazinane Sulfur Atom

| Oxidizing Agent | Product | Substrate Example |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 1,3-Thiazinan-4-one-1,1-dioxide | 2,3-substituted-1,3-thiazinan-4-one nih.gov |

| m-CPBA / H₂O₂ | Sulfoxide or Sulfone | General sulfides |

The 1,3-thiazinane ring, particularly when further functionalized, can undergo various rearrangements and transformations to yield different heterocyclic structures. While the saturated ring of this compound is relatively stable, its derivatives can be induced to react.

Palladium-Catalyzed Cross-Coupling and Related Reactions

Current research literature does not provide specific examples of palladium-catalyzed cross-coupling reactions directly involving this compound as a substrate. While palladium-catalyzed cross-coupling is a powerful and widely utilized method for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis, its application to this particular heterocyclic compound has not been documented in available studies. orgsyn.orgorganic-chemistry.org The reactivity of such systems often depends on the presence of suitable functional groups (e.g., halides or triflates) on the heterocyclic ring that can participate in the catalytic cycle. orgsyn.org

C-H Functionalization Methodologies

Similarly, there is a lack of specific research detailing C-H functionalization methodologies applied directly to this compound. C-H functionalization is a field of growing importance that aims to form new bonds by direct transformation of ubiquitous C-H bonds, offering more atom-economical synthetic routes. nih.gov The development of such methods for specific heterocyclic systems like 1,3-thiazinanes remains an area for future investigation. The tert-butyl group itself is generally considered robust and unreactive towards many C-H functionalization conditions due to the high bond dissociation energy of its primary C-H bonds. chemrxiv.org

Derivatization for Analytical and Synthetic Purposes

The primary documented derivatization of 1,3-thiazinane-4-carboxylic acid, the parent acid of the tert-butyl ester, is for analytical purposes, specifically for its identification and quantification in biological samples. nih.govnih.gov This is particularly relevant in the context of its formation from the reaction of homocysteine and formaldehyde (B43269) in vivo. nih.govnih.gov

For gas chromatography-mass spectrometry (GC-MS) analysis, the carboxylic acid is converted into a more volatile and thermally stable derivative. nih.govresearchgate.net A key method involves derivatization with isobutyl chloroformate (IBCF) in the presence of pyridine (B92270) as a catalyst. nih.govnih.gov This reaction transforms the carboxylic acid into its isobutyl ester derivative (TCA-IBCF), which is then extracted and suitable for GC-MS analysis. nih.govresearchgate.net The optimization of this derivatization is crucial for the development of reliable quantitative assays in complex matrices like human urine. nih.govnih.gov

The derivatization process has been systematically studied to maximize its yield. Factors such as the type and pH of the buffer, the amount of the derivatizing reagent, and the reaction time have been optimized. nih.gov For instance, the use of a Tris-HCl buffer at a specific pH has been shown to be effective for the reaction medium. nih.gov

While the focus of existing literature is on the free carboxylic acid, these derivatization strategies highlight a key reactive handle on the molecule. The carboxylate group of this compound, after deprotection of the tert-butyl group, offers a site for various synthetic transformations to create a range of derivatives. These could include the formation of amides, other esters, or further elaboration into more complex molecules. The broader field of 1,3-thiazinane chemistry showcases a variety of synthetic modifications, though not starting from this specific ester. nih.govpharmacophorejournal.com

Table 1: Key Derivatization Reaction for Analytical Purposes

| Analyte | Derivatizing Agent | Catalyst | Product | Analytical Method |

|---|---|---|---|---|

| 1,3-Thiazinane-4-carboxylic acid | Isobutyl chloroformate (IBCF) | Pyridine | Isobutyl derivative of 1,3-thiazinane-4-carboxylic acid (TCA-IBCF) | Gas Chromatography-Mass Spectrometry (GC-MS) |

Spectroscopic and Advanced Structural Characterization Methods for Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment (e.g., ¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of Tert-butyl 1,3-thiazinane-4-carboxylate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy provides information about the number and environment of hydrogen atoms. For this compound, the proton spectrum would exhibit a characteristic strong singlet signal for the nine equivalent protons of the tert-butyl group. mdpi.com The protons on the thiazinane ring would appear as a series of multiplets at distinct chemical shifts due to their different electronic environments and spin-spin coupling with neighboring protons. The proton attached to the nitrogen (N-H) would typically appear as a broad singlet.

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. The spectrum would show a distinct signal for the carbonyl carbon of the ester group, typically in the downfield region. dergipark.org.tr The quaternary carbon and the methyl carbons of the tert-butyl group would also have characteristic chemical shifts. mdpi.com The four unique carbon atoms of the 1,3-thiazinane (B8806883) ring would each give a separate signal, providing confirmation of the ring structure.

2D-NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguous assignment. COSY experiments would reveal which protons are coupled to each other, helping to trace the proton network within the thiazinane ring. An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹H signals to their corresponding ¹³C signals. mdpi.com

Predicted ¹H and ¹³C NMR Data

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | ~1.45 (s, 9H) | ~28.0 (3C) |

| C(CH₃)₃ | - | ~82.0 (1C) |

| C=O | - | ~170.0 (1C) |

| CH (C4) | Multiplet | ~55-60 |

| CH₂ (C2) | Multiplet | ~45-50 |

| CH₂ (C5) | Multiplet | ~25-30 |

| CH₂ (C6) | Multiplet | ~30-35 |

| NH | Broad singlet | - |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. It functions by ionizing the molecule and then measuring its mass-to-charge ratio (m/z).

Electrospray Ionization (ESI-MS) is a soft ionization technique that would likely be used to analyze this compound. It would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the exact molecular formula. mdpi.comnih.gov For this compound (C₉H₁₇NO₂S), HRMS would confirm this composition by matching the measured mass to the calculated theoretical mass with a high degree of precision.

A key fragmentation pathway observed in the mass spectrum of tert-butyl esters is the loss of the tert-butyl group or isobutylene, resulting in a prominent fragment ion. mdpi.com This characteristic fragmentation provides strong evidence for the presence of the tert-butyl ester moiety.

Expected Mass Spectrometry Data

| Technique | Ion | Expected m/z | Information Provided |

| ESI-MS | [M+H]⁺ | 218.1 | Molecular Weight Confirmation |

| HRMS | [M+H]⁺ | 218.1004 | Elemental Formula Confirmation (C₉H₁₈NO₂S⁺) |

| MS/MS | [M+H - C₄H₈]⁺ | 162.0 | Loss of isobutylene, confirms tert-butyl ester |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester group is expected to be a dominant feature of the spectrum. mdpi.comdergipark.org.tr The N-H stretching vibration of the secondary amine in the thiazinane ring would appear as a moderate band. Additionally, C-H stretching and bending vibrations for the alkyl portions of the molecule and the C-O stretch of the ester would also be present. spectroscopyonline.com

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretch | 3300 - 3500 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C=O (Ester) | Stretch | 1730 - 1750 |

| C-O (Ester) | Stretch | 1150 - 1250 |

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

For this compound, an X-ray crystal structure would unambiguously confirm the connectivity of the atoms. Crucially, it would determine the absolute stereochemistry at the chiral center (C4) if an enantiomerically pure sample is analyzed. Furthermore, this technique would reveal the preferred conformation of the six-membered 1,3-thiazinane ring, which typically adopts a chair-like conformation to minimize steric strain. The analysis would also show the orientation of the bulky tert-butyl carboxylate group relative to the ring, providing insights into steric interactions within the molecule. While no specific crystal structure for this exact compound is widely published, the technique has been used to elucidate the structures of similarly complex molecules containing these motifs. core.ac.uk

Future Research Directions and Emerging Challenges

Development of More Atom-Economical and Sustainable Synthetic Routes

The principles of green chemistry are increasingly central to modern synthetic planning, demanding processes that maximize the incorporation of starting materials into the final product, minimize waste, and utilize environmentally benign reagents and conditions. Future research on tert-butyl 1,3-thiazinane-4-carboxylate should prioritize the development of synthetic methodologies that adhere to these principles.

Current synthetic strategies for thiazine derivatives often involve multi-step sequences that may not be optimized for atom economy. A promising future direction lies in the exploration of multicomponent reactions (MCRs). MCRs, where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are inherently atom-economical. Designing a convergent MCR to construct the this compound scaffold from simple, readily available precursors would represent a significant advancement over linear synthetic routes. researchgate.net Methodologies that utilize water as a solvent or operate under catalyst-free conditions, as have been developed for other thiazole derivatives, could provide a blueprint for greener syntheses of this compound. bepls.com

Further research could focus on catalytic approaches that reduce the need for stoichiometric reagents. This includes the potential use of biocatalysis, employing enzymes to facilitate key bond-forming reactions with high chemo-, regio-, and stereoselectivity under mild conditions.

Table 1: Comparison of Synthetic Route Objectives

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Approach | Linear, multi-step | Convergent, one-pot, multicomponent |

| Atom Economy | Often low to moderate | High |

| Solvents | Volatile organic compounds | Benign solvents (e.g., water, PEG) or solvent-free |

| Catalysis | Stoichiometric reagents | Catalytic (metal, organo-, or bio-catalysis) |

| Waste Generation | High | Minimized |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The chemical behavior of this compound is dictated by the interplay of its functional groups: the secondary amine, the thioether linkage, and the bulky tert-butyl ester. The steric hindrance imposed by the tert-butyl group can be expected to direct the regioselectivity of reactions at adjacent positions, potentially leading to novel reactivity patterns not observed in less hindered analogues. researchgate.net

Future investigations should systematically explore the reactivity of the thiazinane ring. This could include:

Ring-Opening Reactions: Investigating selective cleavage of C-S or C-N bonds to yield highly functionalized linear compounds that are otherwise difficult to access.

Oxidation/Reduction Chemistry: Exploring the oxidation of the sulfur atom to form sulfoxides and sulfones, or the reduction of the carboxylate, to generate new classes of thiazinane derivatives with altered electronic properties and coordination capabilities.

Functionalization of the Ring: Developing methods for C-H activation or functionalization at positions C-2, C-5, and C-6 of the thiazinane ring, thereby creating a library of substituted derivatives for further study.

The unique stereoelectronic environment of the molecule may also enable its participation in unconventional cycloaddition or cascade reactions, transforming the saturated heterocycle into more complex polycyclic systems. researchgate.net

Expansion into Novel Applications in Non-Biological Chemical Sciences

While thiazines have been extensively studied for their pharmacological properties, the specific structure of this compound lends itself to exploration in non-biological domains such as materials science and coordination chemistry. rsc.orgnih.gov

A significant area for future research is its use as a ligand for transition metal complexes. The sulfur and nitrogen atoms provide potential coordination sites, and the carboxylate group (after deprotection) offers another binding point. The resulting metal complexes could be investigated for their catalytic activity, perhaps in oxidation reactions or asymmetric synthesis. researchgate.net The photophysical properties of such complexes or the parent heterocycle could also be of interest, drawing parallels from studies on other nitrogen heterocycles like carbazoles, which are used in organic light-emitting diodes (OLEDs). mdpi.com

Furthermore, the thiazinane scaffold could serve as a building block for novel polymers or supramolecular assemblies. The functional handles on the molecule allow for its incorporation into larger architectures, potentially leading to materials with interesting thermal, optical, or self-assembly properties.

Integration with Flow Chemistry and Automated Synthesis Technologies

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. rsc.org The synthesis of this compound and its derivatives is an ideal candidate for adaptation to flow technology.

Future research should focus on developing a continuous flow process for its synthesis. This would involve designing a microreactor system where reagents are continuously pumped and mixed, with the product being collected at the outlet. researchgate.net Such a system could enable the safe use of highly reactive intermediates and allow for rapid optimization of reaction conditions (temperature, pressure, residence time) through automated feedback loops. This approach would not only make the synthesis more efficient and reproducible but also facilitate the creation of a library of derivatives by systematically varying the inputs.

Table 2: Batch vs. Flow Synthesis for this compound

| Parameter | Batch Synthesis | Flow Synthesis |

| Scalability | Difficult, requires re-optimization | Straightforward by extending run time |

| Safety | Higher risk with exotherms/hazardous reagents | Inherently safer due to small reaction volumes |

| Process Control | Limited (e.g., bulk temperature) | Precise (e.g., residence time, mixing) |

| Reproducibility | Can be variable | High |

| Integration | Difficult to integrate multiple steps | Amenable to multi-step, automated sequences |

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the structural, electronic, and mechanistic properties of this compound is crucial for guiding its rational design for specific applications. Advanced spectroscopic and computational methods are indispensable tools for achieving this deeper insight.

Computational modeling, particularly using Density Functional Theory (DFT), can be employed to predict key molecular properties. researchgate.net Future studies should focus on:

Conformational Analysis: Determining the preferred three-dimensional structure and the energy barriers between different ring conformations.

Electronic Structure: Calculating properties such as HOMO-LUMO energy gaps, charge distribution, and aromaticity to understand the molecule's reactivity and potential photophysical behavior. nih.gov

Reaction Modeling: Simulating reaction pathways to elucidate mechanisms, identify transition states, and predict the regioselectivity of chemical transformations.

These computational predictions should be validated and complemented by advanced spectroscopic techniques. For instance, two-dimensional NMR spectroscopy can confirm complex structural assignments, while time-resolved spectroscopy could be used to probe the dynamics of any excited states, should the molecule or its derivatives prove to be photoactive. mdpi.comijprajournal.com A combined experimental and theoretical approach will provide a comprehensive picture of the molecule's behavior and accelerate the discovery of its novel applications.

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 1,3-thiazinane-4-carboxylate, and how can purity be optimized?

this compound can be synthesized via nucleophilic substitution or carbamate-forming reactions. A common approach involves coupling thiazinane derivatives with tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions. For example, hydrazine-mediated reactions in ethanol, followed by column chromatography (e.g., silica gel with ethyl acetate/hexane gradients), are effective for purification . Purity optimization requires monitoring via TLC and adjusting solvent polarity during chromatography to isolate non-polar Boc-protected intermediates.

Q. What analytical techniques are suitable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic Boc group signals (e.g., 1.3–1.4 ppm for tert-butyl protons). Mass spectrometry (MS) or High-Resolution MS (HRMS) validates molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) confirms carbonyl (C=O) and thiazinane ring vibrations. For trace impurities, HPLC with UV detection ensures purity >95% .

Q. How should researchers safely handle and store this compound in laboratory settings?

Refer to safety data sheets (SDS) for analogous Boc-protected compounds: store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis. Use fume hoods for handling, and wear nitrile gloves, lab coats, and safety goggles. Avoid exposure to strong acids/bases, which may cleave the Boc group .

Q. What solvent systems are optimal for recrystallizing this compound?

Recrystallization from ethyl acetate/hexane (1:3 v/v) yields high-purity crystals. Slow cooling (0.5°C/min) minimizes solvent inclusion. For polar byproducts, dichloromethane/methanol (9:1 v/v) can be used, but Boc groups may degrade in prolonged acidic or basic conditions .

Q. How can researchers validate the absence of residual solvents or reagents?

Gas Chromatography (GC) with flame ionization detection or Headspace GC-MS identifies volatile residues (e.g., ethyl acetate, hydrazine). For non-volatiles, NMR or LC-MS detects unreacted starting materials. Quantify limits of detection (LOD) using calibration curves for known impurities .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the thiazinane ring under Boc protection?

The tert-butyl group sterically shields the carbamate moiety, reducing nucleophilic attack on the thiazinane ring. Density Functional Theory (DFT) calculations suggest that electron-withdrawing effects of the Boc group stabilize the ring against ring-opening reactions. Accelerated stability studies (40°C/75% RH for 6 months) confirm degradation <5% under inert storage .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

Dynamic effects (e.g., ring puckering in thiazinane) cause splitting anomalies. Variable Temperature (VT) NMR (e.g., −40°C to 25°C) slows conformational exchange, simplifying spectra. For diastereotopic protons, NOESY or COSY correlations clarify spatial relationships. X-ray crystallography (using SHELXL ) provides definitive structural assignments.

Q. What strategies mitigate low yields in Boc-protection reactions involving thiazinane derivatives?

Yield optimization requires controlling reaction kinetics:

Q. How do environmental conditions (e.g., humidity, light) impact the compound’s degradation pathways?

Hydrolysis dominates in humid environments, cleaving the Boc group to form 1,3-thiazinane-4-carboxylic acid. Photodegradation studies (UV-Vis at 254 nm) show <10% degradation over 48 hours. Stability assays under controlled humidity (e.g., 40°C/75% RH) quantify degradation products via LC-MS .

Q. What advanced spectral techniques resolve overlapping signals in complex mixtures containing this compound?

Hyphenated techniques like LC-NMR-MS combine separation with structural analysis. For enantiomeric purity, Chiral HPLC with polar organic mode (e.g., amylose columns) or Circular Dichroism (CD) spectroscopy distinguishes stereoisomers. Multidimensional NMR (HSQC, HMBC) assigns quaternary carbons in crowded spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.